molecular formula C26H25N3O2S2 B4067879 5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4067879
M. Wt: 475.6 g/mol
InChI Key: TXNXRUHVNRCGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H25N3O2S2 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is 475.13881940 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on thieno[2,3-d]pyrimidine derivatives highlights their synthesis through various chemical reactions, showcasing the versatility and chemical reactivity of this class of compounds. El-kashef et al. (2010) described the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, indicating the potential for creating a wide array of structurally diverse compounds from a common precursor (El-kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010). Similarly, Hussain et al. (2020) conducted a comparative study between DFT/TDDFT and experimental data on thienopyrimidine derivatives, revealing insights into their electronic, linear, and nonlinear optical properties, suggesting potential applications in nonlinear optics (NLO) and other technology-driven fields (Hussain et al., 2020).

Potential Biological Activities

Several studies have explored the potential biological activities of thieno[2,3-d]pyrimidine derivatives, revealing promising applications in medical and pharmaceutical research. Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activities, demonstrating significant anticancer potential against various human cancer cell lines (Hafez & El-Gazzar, 2017). Another study by Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and assessed their anti-angiogenic and DNA cleavage activities, suggesting their use as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

properties

IUPAC Name

5-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S2/c1-18-10-12-19(13-11-18)21-16-32-24-23(21)25(31)29(20-8-4-2-5-9-20)26(27-24)33-17-22(30)28-14-6-3-7-15-28/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNXRUHVNRCGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.